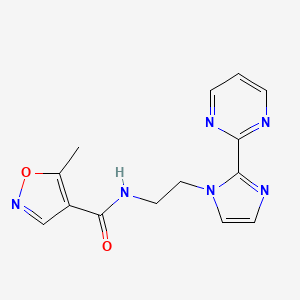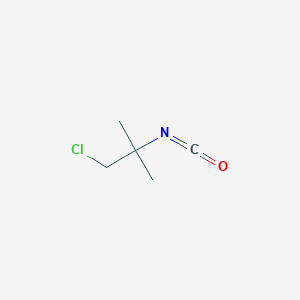
1-Chloro-2-isocyanato-2-methyl-propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-isocyanato-2-methylpropane is a chemical compound with the CAS Number: 10146-81-3 . It has a molecular weight of 133.58 and its IUPAC name is 1-chloro-2-isocyanato-2-methylpropane .
Molecular Structure Analysis
The InChI code for 1-Chloro-2-isocyanato-2-methyl-propane is 1S/C5H8ClNO/c1-5(2,3-6)7-4-8/h3H2,1-2H3 . The InChI key is PGYDISKBIVRYOH-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
1-Chloro-2-isocyanato-2-methyl-propane serves as a precursor in various chemical syntheses, demonstrating its versatility in organic chemistry. For instance, it has been involved in the process of synthesizing 1-chloro-2-methyl-propane, showcasing its utility in creating chlorinated hydrocarbons which have broad applications in industrial chemistry and materials science (Hao Jin-ku, 2000).
Polymer Science
In polymer science, 1-Chloro-2-isocyanato-2-methyl-propane is used in the development of novel materials. A notable application is in the creation of crosslinked polyurethanes with potential as shape-memory materials. These materials are synthesized using three-arm network junctions provided by 1,1,1-trimethylol propane with an isocyanate group on each arm, showcasing the use of isocyanato compounds in advanced material design (C. Buckley, C. Prisăcariu, & A. Caraculacu, 2007).
Catalysis and Reaction Mechanisms
Research into catalytic processes and reaction mechanisms often involves 1-Chloro-2-isocyanato-2-methyl-propane. For example, the study of oxidative dehydrogenation of propane on vanadium oxide catalysts provides insights into kinetic isotopic effects, illustrating the role of C–H bond dissociation in catalytic reactions. This underscores the importance of understanding the reactivity of chloro- and isocyanato- compounds in catalytic contexts (Kaidong Chen, E. Iglesia, & A. Bell, 2000).
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-2-isocyanato-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c1-5(2,3-6)7-4-8/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYDISKBIVRYOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-isocyanato-2-methyl-propane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2728941.png)
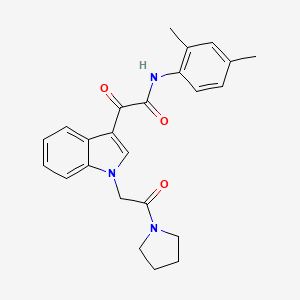

![N1-(4-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2728945.png)
![3-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2728946.png)
![4-cyano-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2728947.png)
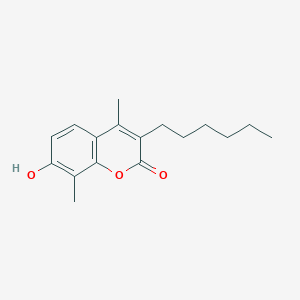
![2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2728949.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2728953.png)
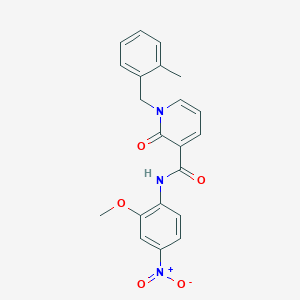
![4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2728959.png)
